molecular formula C10H5IO4 B13113725 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid

7-Iodo-2-oxo-2H-chromene-3-carboxylicacid

Cat. No.: B13113725
M. Wt: 316.05 g/mol
InChI Key: LOUYQOFCBWIBKP-UHFFFAOYSA-N
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Description

7-Iodo-2-oxo-2H-chromene-3-carboxylicacid is a derivative of the chromene family, characterized by the presence of an iodine atom at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 3rd position. Chromenes, also known as coumarins, are a class of organic compounds with significant biological and pharmacological activities. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid typically involves the iodination of 2-oxo-2H-chromene-3-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced into the chromene ring. This can be achieved by reacting 2-oxo-2H-chromene-3-carboxylic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted chromenes depending on the nucleophile used.

    Oxidation Products: Hydroxy derivatives or further oxidized products.

    Reduction Products: Alcohol derivatives.

    Esterification Products: Esters of this compound.

Mechanism of Action

The mechanism of action of 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The iodine atom and the keto group play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom at the 7th position in 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .

Properties

Molecular Formula

C10H5IO4

Molecular Weight

316.05 g/mol

IUPAC Name

7-iodo-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H5IO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13)

InChI Key

LOUYQOFCBWIBKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)OC(=O)C(=C2)C(=O)O

Origin of Product

United States

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